molecular formula C6H7N3O2 B7828991 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B7828991
M. Wt: 153.14 g/mol
InChI Key: SODCFPAICVILRM-UHFFFAOYSA-N
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Description

5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a cyano group, an oxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile with an amide in the presence of a base. For example, the reaction of 2-cyanoacetamide with an α,β-unsaturated nitrile under basic conditions can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce amine-substituted oxazoles.

Scientific Research Applications

5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The cyano group and oxazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and cyano-substituted heterocycles, such as:

Uniqueness

What sets 5-(Cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both a cyano group and an oxazole ring allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

5-(cyanomethyl)-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-2-1-4-3-5(6(8)10)9-11-4/h4H,1,3H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODCFPAICVILRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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